molecular formula C8H14F3NO B1524460 [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol CAS No. 831169-69-8

[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol

Cat. No. B1524460
M. Wt: 197.2 g/mol
InChI Key: CJUSUBQANRFWAA-UHFFFAOYSA-N
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Description

“[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol” is a chemical compound with the CAS Number: 831169-69-8 . It has a molecular weight of 197.2 . The IUPAC name for this compound is [1-(2,2,2-trifluoroethyl)-4-piperidinyl]methanol . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol” is 1S/C8H14F3NO/c9-8(10,11)6-12-3-1-7(5-13)2-4-12/h7,13H,1-6H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

“[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol” is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility in various solvents would require additional experimental data.

Scientific Research Applications

Synthesis and Structural Analysis

  • Research has demonstrated the use of similar compounds in synthesizing and structurally analyzing various derivatives. For instance, [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol was synthesized and characterized using X-ray crystallography, showing that the piperidine ring is in a chair conformation (Girish et al., 2008). Similar synthesis and characterization techniques were applied to other derivatives, providing valuable insights into their structural properties (Benakaprasad et al., 2007), (Prasad et al., 2008), (Naveen et al., 2015).

Chemical Synthesis and Intermediates

  • The synthesis of related compounds has been explored for potential applications in chemical reactions. The preparation of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride, for instance, involved processes like amidation and Friedel-Crafts acylation (Zheng Rui, 2010). Such processes and intermediates are fundamental in developing various chemical products.

Antimicrobial Activity

  • Some derivatives have been synthesized and tested for their antimicrobial properties. A study on 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives revealed promising antimicrobial activity against certain bacterial and fungal strains (Mallesha & Mohana, 2014).

Electrochemical Applications

  • Derivatives have also been used in electrochemical applications. For example, an electrolytic system using solid-supported bases for in situ generation of a supporting electrolyte from methanol, utilized anodic methoxylation of phenyl 2,2,2-trifluoroethyl sulfide (Tajima & Fuchigami, 2005). Such systems can have broad implications in industrial and laboratory settings.

Antiproliferative Properties

  • Research has indicated potential antiproliferative properties of related compounds. For example, diphenyl(piperidin-4-yl)methanol derivatives have been synthesized and shown to exhibit antiproliferative effects against various carcinoma cell lines (Prasad et al., 2010).

Safety And Hazards

The compound is labeled with the signal word “Danger” and has the following hazard statements: H302, H315, H318, H335 . These codes indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The associated precautionary statements provide guidance on how to handle the compound safely .

properties

IUPAC Name

[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3NO/c9-8(10,11)6-12-3-1-7(5-13)2-4-12/h7,13H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJUSUBQANRFWAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30680470
Record name [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol

CAS RN

831169-69-8
Record name [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1-(2,2,2-trifluoroethyl)piperidin-4-yl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CQ Fontenelle, Z Wang, C Fossey, T Cailly… - Bioorganic & medicinal …, 2013 - Elsevier
Analogues of potent 5-HT 4 R antagonists possessing a fluorinated N-alkyl chain have been synthesized in order to investigate the effect of the resulting change in basicity and …
Number of citations: 5 www.sciencedirect.com

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